N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)cinnamamide
Description
Properties
IUPAC Name |
(E)-3-phenyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c24-20(10-9-17-6-2-1-3-7-17)22-16-18-11-14-23(15-12-18)19-8-4-5-13-21-19/h1-10,13,18H,11-12,14-16H2,(H,22,24)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTANGVVJKNNDQF-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)cinnamamide typically involves multi-step organic reactions. One common method includes the reaction of 1-(pyridin-2-yl)piperidine with cinnamoyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or piperidine rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Activity : Research indicates that this compound exhibits potential anticancer properties by modulating cellular signaling pathways involved in apoptosis and proliferation. Studies have demonstrated its ability to inhibit cancer cell growth in vitro, suggesting its use as a lead compound for developing new anticancer agents.
- Antimicrobial Properties : Investigations into the antimicrobial efficacy of N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)cinnamamide have shown promising results against various bacterial strains, indicating its potential as an antibiotic candidate.
2. Biological Research
- Biochemical Assays : The compound has been utilized as a ligand in biochemical assays, aiding in the study of enzyme interactions and receptor modulation. Its binding affinity to specific targets can provide insights into the mechanisms of action for various biological processes.
- Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases.
3. Materials Science
- Polymer Development : this compound can serve as a building block in the synthesis of novel polymers or coatings with specific properties, enhancing material performance in industrial applications.
Case Studies
Case Study 1: Anticancer Efficacy
A peer-reviewed study evaluated the effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation and significant induction of apoptosis at specific concentrations.
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of this compound against a panel of bacterial strains. The study confirmed its effectiveness in inhibiting bacterial growth at low concentrations, supporting its potential as an antibiotic agent.
Mechanism of Action
The mechanism of action of N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)cinnamamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites or alter receptor function by binding to allosteric sites. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridine/Pyrimidine Substitutions
Piperidine-Based Amide Analogues
Key Observations
Cinnamamide vs. Acetamide Derivatives: The target compound’s cinnamamide group introduces a conjugated double bond, which may enhance rigidity and binding affinity compared to acetamide derivatives like the methoxyphenoxy analogue .
Pyridine vs.
Pharmacological Profiles : Piperidine-based amides in (fentanyl analogues) highlight the importance of the N-substituent in receptor selectivity. The target compound’s cinnamamide group may reduce opioid-like activity compared to fentanyl derivatives.
Research Findings and Limitations
- Piperidine functionalization typically involves reductive amination or nucleophilic substitution .
- Biological Data Gaps: The evidence lacks explicit pharmacological data for the target compound.
Biological Activity
N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)cinnamamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine core substituted with a pyridine and a cinnamamide moiety. Its structure allows for interactions with various biological targets, making it a candidate for further pharmacological exploration.
This compound is believed to exert its biological effects by modulating enzyme activity or receptor functions. The compound may act as an enzyme inhibitor by occupying active sites or altering receptor functions through allosteric binding. Such mechanisms are crucial in its potential applications in treating various diseases.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies on related piperidine derivatives have shown promising antifungal activity against strains such as Candida and Aspergillus spp., suggesting that this compound could possess similar properties .
Anticancer Potential
The anticancer activity of this compound has been a focal point in several studies. Compounds with related structures have demonstrated cytotoxic effects against various cancer cell lines, including lung, breast, and colorectal cancers . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
| Cancer Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Lung Cancer | A549 | 8.107 | Induction of apoptosis |
| Breast Cancer | MDA-MB-231 | 0.877 | Inhibition of kinase pathways |
| Colorectal Cancer | HT-29 | 3.8 | Cell cycle arrest |
Study on Antifungal Activity
A study evaluated the antifungal activity of piperidine derivatives against clinically relevant fungal isolates using standardized microbroth dilution assays. The results indicated that modifications to the piperidine structure could enhance antifungal efficacy, paving the way for developing new antifungal agents .
Anticancer Research
In another investigation, a series of compounds related to this compound were tested for their anticancer properties. The findings revealed that specific structural modifications significantly increased cytotoxicity against breast cancer cells, highlighting the importance of structure-activity relationships (SAR) in drug design .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)cinnamamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions, including alkylation of the piperidine core, introduction of the pyridin-2-yl group, and amide bond formation with cinnamic acid. Critical parameters include temperature control (e.g., 50–80°C for amidation), solvent choice (e.g., DMF or dichloromethane), and use of coupling agents like EDCI/HOBt for efficient bond formation .
- Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry to minimize side products, and employ purification techniques like column chromatography or recrystallization .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR confirms proton environments and carbon backbone, with characteristic peaks for the pyridine ring (δ 8.3–8.6 ppm) and cinnamamide double bond (δ 6.5–7.5 ppm) .
- IR Spectroscopy : Detects amide C=O stretching (~1650 cm⁻¹) and aromatic C-H vibrations (~3000 cm⁻¹) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 345.45 for analogous compounds) .
Q. How can researchers assess solubility and stability for in vitro assays?
- Methodology :
- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectrophotometry or nephelometry .
- Stability : Perform accelerated degradation studies under varied pH (3–9), temperatures (4–37°C), and light exposure. Monitor via HPLC to track decomposition products .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve biological activity?
- Methodology :
- Structural Modifications : Replace the cinnamamide moiety with other acyl groups (e.g., benzamide, furanamide) to assess impact on target binding .
- Functional Group Analysis : Introduce electron-withdrawing/donating groups on the pyridine or cinnamate rings to evaluate potency changes. For example, trifluoromethyl groups may enhance metabolic stability .
- Data Correlation : Use molecular docking to predict binding affinities and validate with in vitro assays (e.g., enzyme inhibition) .
Q. How can contradictions in biological data across studies be resolved?
- Methodology :
- Orthogonal Assays : Confirm receptor binding (e.g., adenosine A2A) via radioligand displacement and functional cAMP assays to distinguish antagonism vs. inverse agonism .
- Control Experiments : Rule off-target effects using knockout cell lines or selective inhibitors. For example, co-treatment with ZM241385 (A2A antagonist) can validate specificity .
- Meta-Analysis : Compare physicochemical properties (logP, pKa) and assay conditions (cell type, incubation time) across conflicting studies .
Q. What are the challenges in evaluating in vivo pharmacokinetics, and how can they be addressed?
- Methodology :
- Bioavailability : Administer via IV and oral routes in rodent models. Use LC-MS/MS to measure plasma/tissue concentrations and calculate AUC, Cmax, and half-life .
- Metabolic Stability : Incubate with liver microsomes to identify CYP450-mediated metabolites. Modify labile sites (e.g., methyl groups on piperidine) to reduce clearance .
- Blood-Brain Barrier Penetration : Assess brain-plasma ratio post-administration. Introduce polar groups (e.g., hydroxyl) if CNS exposure is insufficient .
Notes
- Contradictions : and highlight differing receptor targets (A2A vs. enzymes). Resolve via target-specific assays and structural comparisons.
- Advanced Techniques : Continuous flow synthesis () and automated platforms are recommended for scalable production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
